molecular formula C30H30N2O4 B596788 (R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol CAS No. 1217688-35-1

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Cat. No.: B596788
CAS No.: 1217688-35-1
M. Wt: 482.58
InChI Key: BBRBNXRUKJWSHW-HSZRJFAPSA-N
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Description

®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol is a derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure. This compound is characterized by the presence of a benzyloxy group at the 2’-O position and the absence of a methyl group at the 2-O position, which differentiates it from its parent compound, carvedilol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups in the precursor are protected using benzyl chloride in the presence of a base such as sodium hydride.

    Selective Deprotection: The protected intermediate undergoes selective deprotection to remove the methyl group at the 2-O position.

    Final Coupling: The final step involves coupling the deprotected intermediate with a suitable amine to form ®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications in cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Carvedilol: The parent compound, which has a methyl group at the 2-O position and lacks the benzyloxy group.

    Nebivolol: Another beta-blocker with a different chemical structure but similar pharmacological effects.

    Metoprolol: A selective beta-1 adrenergic antagonist used in the treatment of hypertension and heart failure.

Uniqueness

®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. These modifications can influence its binding affinity to adrenergic receptors and its metabolic stability, potentially leading to different therapeutic outcomes.

Properties

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBNXRUKJWSHW-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654264
Record name (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217688-35-1
Record name (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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